Hydrogen Bond Donor Capacity of the -CF₂H Group vs. the -CF₃ Group
The -CF₂H group in 2,6-Difluoro-4-nitrobenzodifluoride can act as a lipophilic hydrogen bond donor, a property that is completely absent in the -CF₃ group of analogous benzotrifluorides [1]. This capability was demonstrated in a model system using acetone, where the interaction energy between a -CF₂H group and the carbonyl oxygen was measured.
| Evidence Dimension | Hydrogen bond donor capacity |
|---|---|
| Target Compound Data | Presence of a -CF₂H group enables hydrogen bonding [1]. |
| Comparator Or Baseline | Analogous compounds with a -CF₃ group, which are unable to act as hydrogen bond donors [1]. |
| Quantified Difference | Interaction energy between CF₂H and acetone carbonyl: -2.7 kcal/mol [1]. |
| Conditions | Ab initio calculations (MP2/aug-cc-pVDZ level) and experimental NMR spectroscopy [1]. |
Why This Matters
This unique hydrogen bonding capability can be leveraged to improve the binding affinity and selectivity of drug candidates derived from this intermediate, a key advantage over -CF₃-substituted analogs.
- [1] Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. Journal of Medicinal Chemistry, 60(2), 797-804. View Source
